Crystal Structure: Unique β-Phase Topology of β-Yb₂(SO₄)₃ vs. Y₂(SO₄)₃ and Er₂(SO₄)₃ Frameworks
The dehydrated β-Yb₂(SO₄)₃ phase adopts a unique 3D network of 'pinwheels' (space group R3c), distinctly different from the octahedral-tetrahedral linkages found in the frameworks of Y₂(SO₄)₃ and Er₂(SO₄)₃ [1]. The structure of a twinned crystal of β-Yb₂(SO₄)₃ was solved and refined using an amplimode refinement to R₁=0.0755 for 8944 reflections [Fo>3σ(F)] and 0.1483 for all 16,361 reflections [1]. Thermal data show Yb₂(SO₄)₃·3H₂O decomposes between 120 and 190 °C to form β-Yb₂(SO₄)₃ [1].
| Evidence Dimension | Crystal structure topology of dehydrated sulfate phases |
|---|---|
| Target Compound Data | β-Yb₂(SO₄)₃: 3D pinwheel network, R3c space group, R₁=0.0755 (8944 reflections) |
| Comparator Or Baseline | Y₂(SO₄)₃ and Er₂(SO₄)₃: octahedral-tetrahedral linked frameworks |
| Quantified Difference | Structural topology is qualitatively distinct; refinement R₁ values are provided only for β-Yb₂(SO₄)₃ in this study |
| Conditions | Single-crystal X-ray diffraction at room temperature; β-phase obtained by thermal decomposition of Yb₂(SO₄)₃·3H₂O at 120–190 °C |
Why This Matters
Distinct crystal topology can lead to different anisotropic physical properties, thermal expansion behavior, and doping homogeneity in solid-state optical and laser materials, directly influencing material selection for crystal growth and device fabrication.
- [1] Raudsepp, M., et al. The crystal structure of Yb₂(SO₄)₃·3H₂O and its decomposition product, β-Yb₂(SO₄)₃. Journal of Solid State Chemistry (2011). View Source
